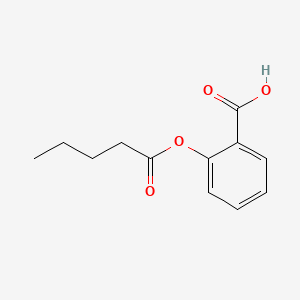

Valeryl salicylate

Descripción

Propiedades

IUPAC Name |

2-pentanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHZBTMHUNVIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214422 | |

| Record name | Salicylic acid, valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64206-54-8 | |

| Record name | 2-[(1-Oxopentyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64206-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064206548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Valeryl Salicylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeryl salicylate, a derivative of salicylic acid, has emerged as a compound of interest due to its specific anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The information is tailored for researchers, scientists, and professionals engaged in drug development and discovery.

Core Mechanism of Action: Selective and Irreversible COX-1 Inhibition

The primary mechanism of action of this compound is its function as a selective and irreversible inhibitor of cyclooxygenase-1 (COX-1).[1][2] Cyclooxygenase enzymes (both COX-1 and COX-2) are pivotal in the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

This compound exerts its inhibitory effect by acylating a specific serine residue within the active site of the prostaglandin endoperoxide H synthase-1 (PGHS-1), the enzyme responsible for COX-1 activity.[1] This acylation physically obstructs the cyclooxygenase active site, thereby preventing the binding of the substrate, arachidonic acid, and halting the synthesis of prostaglandins.[1] This targeted and irreversible inhibition of COX-1 is the cornerstone of this compound's anti-inflammatory effects.

Quantitative Data on COX Inhibition

The selectivity and potency of this compound's inhibitory action on COX enzymes have been quantified in several studies. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50) and percentage of inhibition.

| Enzyme | Species | IC50 | Concentration for % Inhibition | % Inhibition | Reference |

| COX-1 | Ovine | 0.8 mM | |||

| COX-2 | Ovine | 15 mM | |||

| COX-1 | Human | 500 µM | 85% | ||

| COX-2 | Human | 500 µM | 15% |

Signaling Pathway

The primary signaling pathway affected by this compound is the cyclooxygenase pathway, a critical component of the arachidonic acid cascade.

Broader Anti-Inflammatory Mechanisms of Salicylates

Beyond direct COX-1 inhibition, salicylates, as a class of compounds, are known to modulate other key inflammatory signaling pathways. While these have not been specifically detailed for this compound, they represent potential secondary or contributing mechanisms of action.

Inhibition of NF-κB Signaling

Salicylates can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is typically achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Modulation of MAP Kinase Pathways

Salicylates have also been reported to interfere with Mitogen-Activated Protein Kinase (MAPK) signaling cascades, such as the ERK pathway.[3][4] These pathways are integral to the cellular response to inflammatory stimuli.

Induction of Apoptosis

Some studies suggest that salicylates can promote apoptosis (programmed cell death), a mechanism that could be particularly relevant in the context of cancer prevention and treatment.[5]

Activation of AMP-Activated Protein Kinase (AMPK)

Salicylates can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] This activation may contribute to some of the metabolic and anti-cancer effects attributed to salicylates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the anti-inflammatory effects of this compound.

In Vivo Anti-Inflammatory Assays

This model assesses the ability of a compound to inhibit inflammation induced by the topical application of arachidonic acid, which is converted into pro-inflammatory prostaglandins by COX enzymes.

Protocol Outline:

-

Animal Model: Male Swiss mice are typically used.

-

Induction of Edema: A solution of arachidonic acid (e.g., 2 mg in 20 µL of acetone) is applied topically to the inner surface of the right ear. The left ear serves as a control and receives the vehicle (acetone) only.[2]

-

Treatment: this compound, dissolved in a suitable vehicle, is administered either topically to the ear or systemically (e.g., intraperitoneally) at various doses prior to the application of arachidonic acid.

-

Measurement of Edema: The thickness of both ears is measured using a precision micrometer at specific time points after the induction of edema (e.g., 1 hour).

-

Data Analysis: The difference in ear thickness between the right (inflamed) and left (control) ear is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is then calculated relative to the vehicle-treated control group.

This is a widely used model of acute inflammation where the injection of carrageenan into the paw induces a biphasic inflammatory response.

Protocol Outline:

-

Animal Model: Male Swiss mice are commonly used.

-

Induction of Edema: A sub-plantar injection of a carrageenan solution (e.g., 25 µL of a 1% solution in saline) is administered into the right hind paw.[2]

-

Treatment: this compound is administered (e.g., intraperitoneally) at various doses prior to the carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured at multiple time points (e.g., 0.5, 1, 2, 4, 24, 48, and 72 hours) after carrageenan injection using a plethysmometer.[2]

-

Data Analysis: The increase in paw volume compared to the baseline measurement is calculated. The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle-treated control group.

In Vitro Assays

While a specific, detailed protocol for this compound was not available in the reviewed literature, a general protocol for assessing COX-1 inhibition is as follows:

Principle: The assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by a purified COX-1 enzyme or a cell line expressing COX-1. The inhibitory effect of the test compound is determined by the reduction in prostaglandin synthesis.

Protocol Outline:

-

Enzyme Source: Purified ovine or human recombinant COX-1 enzyme, or a cell line endogenously expressing or transfected with COX-1 (e.g., COS-1 cells).

-

Incubation: The enzyme source is pre-incubated with various concentrations of this compound for a specified period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: The reaction is stopped after a defined time, often by the addition of an acid.

-

Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Pharmacokinetics of Salicylates

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. However, the general pharmacokinetic properties of salicylates, primarily derived from studies of aspirin and salicylic acid, can provide some insights.[8][9][10][11][12]

-

Absorption: Salicylates are generally well-absorbed after oral administration.[9]

-

Distribution: They are widely distributed throughout the body and can cross the blood-brain barrier and the placenta.[9]

-

Metabolism: The primary metabolite of many salicylate esters is salicylic acid. Salicylic acid itself is further metabolized in the liver, primarily through conjugation with glycine to form salicyluric acid, and with glucuronic acid.[9]

-

Excretion: The metabolites are mainly excreted by the kidneys. The rate of excretion can be influenced by urinary pH.[9]

It is important to note that the valeryl group in this compound will influence its lipophilicity and may alter its ADME profile compared to other salicylates. Further studies are required to elucidate the specific pharmacokinetic parameters of this compound.

Conclusion

This compound is a potent and selective irreversible inhibitor of COX-1, which is its primary mechanism of anti-inflammatory action. This is supported by both in vitro and in vivo studies. While its effects on other inflammatory pathways like NF-κB and MAPK are plausible based on the known activities of salicylates, further specific investigation is warranted. The lack of detailed pharmacokinetic data for this compound represents a knowledge gap that needs to be addressed in future research to fully understand its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, serving as a valuable resource for the scientific and drug development communities.

References

- 1. Selective inhibition of prostaglandin endoperoxide synthase-1 (cyclooxygenase-1) by valerylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a COX-1 inhibitor, on models of acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salicylate enhances necrosis and apoptosis mediated by the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Clinical pharmacokinetics of the salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of salicylates: A reassessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of salicylates: a re-assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Valeryl Salicylate: A Technical Guide to its Function as a Selective COX-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeryl salicylate, an acyl derivative of salicylic acid, has demonstrated notable efficacy as a selective and irreversible inhibitor of cyclooxygenase-1 (COX-1). This technical guide provides an in-depth analysis of its inhibitory action, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism within the broader context of the arachidonic acid cascade. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and inflammation research.

Introduction to this compound and COX-1 Inhibition

This compound, also known as 2-valeryloxybenzoic acid, is a chemical compound that has garnered interest for its specific interaction with the cyclooxygenase (COX) enzymes.[1] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins, which are potent signaling molecules involved in pain, fever, and inflammation.[2][3][4][5]

While non-steroidal anti-inflammatory drugs (NSAIDs) traditionally target both COX isoforms, the selective inhibition of COX-1 is a subject of ongoing research for its potential therapeutic applications and for understanding the specific physiological roles of this enzyme. This compound has emerged as a valuable tool in this area due to its demonstrated preferential and irreversible inhibition of COX-1 over COX-2.[5]

Quantitative Analysis of COX-1 Inhibition

The inhibitory potency of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

| Compound | Enzyme | Species | IC50 | Reference |

| This compound | COX-1 | Ovine | 0.8 mM | [5] |

| This compound | COX-2 | Ovine | 15 mM | [5] |

| This compound | COX-1 | Human | 85% inhibition at 500 µM | [5] |

| This compound | COX-2 | Human | 15% inhibition at 500 µM | [5] |

Table 1: Summary of quantitative data on the inhibition of COX-1 and COX-2 by this compound.

The data clearly indicates a significant selectivity of this compound for COX-1, with a much lower concentration required for inhibition compared to COX-2 in ovine studies.[5] The findings in cos-1 cells expressing human COX isoforms further corroborate this selectivity.[5]

Mechanism of Action: Irreversible Inhibition

This compound functions as an irreversible inhibitor of COX-1. This mode of action is analogous to that of aspirin, where the inhibitor covalently modifies the enzyme, leading to a permanent loss of its catalytic activity. It is proposed that this compound acylates the active site serine residue of COX-1, thereby blocking the binding of the substrate, arachidonic acid.[6]

Signaling Pathway and Experimental Workflow

To fully comprehend the role of this compound as a COX-1 inhibitor, it is essential to visualize its position within the broader arachidonic acid cascade and the typical workflow for assessing its inhibitory activity.

Caption: COX-1 Signaling Pathway and Inhibition by this compound.

The diagram above illustrates the conversion of arachidonic acid, released from membrane phospholipids by phospholipase A2 (PLA2), to Prostaglandin H2 (PGH2) by COX-1. PGH2 is then further metabolized to various prostaglandins and thromboxanes. This compound exerts its effect by directly and irreversibly inhibiting the activity of the COX-1 enzyme.

Caption: General Experimental Workflow for COX-1 Inhibition Assay.

This workflow outlines the key steps involved in a typical in vitro COX-1 inhibition assay, from the initial preparation of reagents to the final analysis of inhibitory activity.

Experimental Protocols

The following protocols are generalized methodologies for conducting in vitro COX-1 inhibition assays. Specific details may vary based on the source of the enzyme and the detection method employed.

Materials and Reagents

-

Enzyme: Purified ovine or recombinant human COX-1

-

Buffer: 0.1 M Tris-HCl, pH 8.0

-

Cofactor: Hematin (prepared in a suitable solvent like DMSO and diluted in buffer)

-

Substrate: Arachidonic acid (typically dissolved in ethanol and then diluted)

-

Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stopping Reagent: Saturated stannous chloride solution or other appropriate acid

-

Detection System: Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α) Enzyme-Linked Immunosorbent Assay (ELISA) kit or other suitable detection method (e.g., LC-MS/MS).[7][8]

General Assay Procedure (based on ELISA detection)

-

Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer. The final concentration of organic solvents should be kept low to avoid affecting enzyme activity.

-

Enzyme and Inhibitor Incubation:

-

In a reaction tube or well of a microplate, add the assay buffer, the heme cofactor, and the COX-1 enzyme solution.[8]

-

Add the desired concentrations of this compound (or vehicle control).

-

Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[8]

-

-

Reaction Initiation:

-

Reaction Termination:

-

Stop the reaction by adding the stopping reagent (e.g., saturated stannous chloride).[8]

-

-

Quantification of Prostaglandin Production:

-

Quantify the amount of prostaglandin (e.g., PGF2α) produced using a specific ELISA kit according to the manufacturer's instructions.[8]

-

-

Data Analysis:

-

Calculate the percentage of COX-1 inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.[9]

-

In Vivo Anti-Inflammatory Effects

Studies in animal models have demonstrated the pharmacological activity of this compound. In mice, it has been shown to significantly inhibit arachidonic acid-induced ear edema and carrageenan-induced paw edema, providing in vivo evidence of its anti-inflammatory properties, likely mediated through COX-1 inhibition.[10][11]

Conclusion

This compound is a potent and selective irreversible inhibitor of COX-1. The quantitative data from in vitro assays and the supporting evidence from in vivo models establish its utility as a valuable research tool for investigating the physiological and pathological roles of COX-1. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for scientists and researchers to further explore the therapeutic potential and mechanistic intricacies of this compound and other selective COX-1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selective inhibition of prostaglandin endoperoxide synthase-1 (cyclooxygenase-1) by valerylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound, a COX-1 inhibitor, on models of acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Valeryl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeryl salicylate, a derivative of salicylic acid, has demonstrated notable anti-inflammatory properties, primarily through its selective inhibition of cyclooxygenase-1 (COX-1). This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects predominantly through the selective and time-dependent inhibition of the COX-1 enzyme. The proposed mechanism involves the acylation of a critical serine residue (Ser-530) within the active site of prostaglandin endoperoxide H synthase-1 (PGHS-1), the enzyme also known as COX-1. This covalent modification blocks the binding of the natural substrate, arachidonic acid, to the cyclooxygenase active site, thereby preventing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] While other salicylates are known to modulate various signaling pathways involved in inflammation, the primary and most well-characterized mechanism for this compound is its selective action on COX-1.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative and qualitative data on the anti-inflammatory properties of this compound.

In Vitro COX Enzyme Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-2/COX-1) | Reference |

| This compound | 0.4 | 42 | 105 | Warner et al., 1999 |

In Vivo Anti-inflammatory Models

| Model | Species | Dosing | Route | Effect | Reference |

| Arachidonic Acid-Induced Ear Edema | Mice | 1.5 - 45 µ g/ear | Topical | Significant inhibition of edema | Mendes et al., 2003[2] |

| Carrageenan-Induced Paw Edema | Mice | - | Pre-treatment | Significant reduction of paw edema at 2 hours | Mendes et al., 2003[2] |

| Croton Oil-Induced Ear Edema | Mice | 45 µ g/ear | Topical | Significant reduction of edema at 6 hours | Mendes et al., 2003[2] |

Signaling Pathways and Molecular Interactions

While direct studies on the effects of this compound on specific signaling pathways are limited, the broader class of salicylates is known to modulate several key inflammatory cascades beyond COX inhibition.

Cyclooxygenase (COX) Pathway

The primary target of this compound is the COX-1 enzyme. By acylating the serine residue in the active site, it prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

Potential Effects on NF-κB and MAPK Pathways

Other salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor for pro-inflammatory gene expression.[3][4] This inhibition is often mediated through the prevention of the degradation of its inhibitor, IκB. Furthermore, salicylates can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), such as ERK, JNK, and p38, which are involved in inflammatory signaling.[5][6] However, specific studies confirming these effects for this compound are currently lacking.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

The reaction is terminated by the addition of a stopping reagent (e.g., a solution of HCl).

-

The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

-

Male Swiss mice (20-25 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound (test compound)

-

Vehicle (e.g., saline or a suitable solvent)

-

Pletismometer or calipers

Procedure:

-

Animals are randomly divided into control and treatment groups.

-

The treatment groups receive this compound at various doses, while the control group receives the vehicle. The administration route can be oral, intraperitoneal, or subcutaneous, depending on the study design.

-

After a specified pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each mouse.

-

The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

-

The percentage of edema inhibition is calculated for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Arachidonic Acid-Induced Ear Edema in Mice

Objective: To assess the topical anti-inflammatory activity of this compound.

Materials:

-

Male Swiss mice (20-25 g)

-

Arachidonic acid solution (e.g., 2 mg in 20 µL acetone)

-

This compound (test compound)

-

Vehicle (e.g., acetone)

-

Micrometer or punch biopsy and balance

Procedure:

-

Animals are randomly divided into control and treatment groups.

-

A solution of this compound in a suitable vehicle or the vehicle alone is applied topically to the inner and outer surfaces of the right ear of each mouse.

-

After a pre-treatment period (e.g., 30 minutes), the arachidonic acid solution is applied to the same ear.

-

After a specified time (e.g., 1 hour), the animals are sacrificed, and a circular section is removed from both the treated (right) and untreated (left) ears using a biopsy punch.

-

The weight of each ear punch is measured.

-

The increase in ear weight due to inflammation is calculated as the difference in weight between the right and left ear punches.

-

The percentage of edema inhibition is calculated for each treatment group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the average increase in ear weight in the control group and Wt is the average increase in ear weight in the treated group.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of COX-1 with demonstrated anti-inflammatory activity in preclinical models of acute inflammation. Its primary mechanism of action is the acylation of the active site of COX-1, leading to the inhibition of prostaglandin synthesis.

While the foundational anti-inflammatory properties of this compound are established, further research is warranted in several areas. Specifically, there is a need for:

-

Quantitative in vivo efficacy studies: Dose-response studies to determine the precise percentage of edema inhibition in various inflammatory models.

-

Cytokine profiling: Investigations into the effect of this compound on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Signaling pathway analysis: Studies to elucidate whether this compound, like other salicylates, modulates the NF-κB and MAPK signaling pathways.

A deeper understanding of these aspects will be crucial for the further development and potential clinical application of this compound as a novel anti-inflammatory therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound, a COX-1 inhibitor, on models of acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Valeryl Salicylate's COX-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro evaluation of Valeryl salicylate's inhibitory effects on cyclooxygenase-1 (COX-1). This compound has been identified as a selective, irreversible inhibitor of COX-1, presenting a valuable tool for research into the specific physiological and pathological roles of this enzyme. This document compiles quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound demonstrates significant and selective inhibition of COX-1 over COX-2. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: IC50 Values for this compound Inhibition of Ovine COX-1 and COX-2

| Compound | Ovine COX-1 IC50 (mM) | Ovine COX-2 IC50 (mM) |

| This compound | 0.8 | 15 |

Data sourced from studies on ovine cyclooxygenase enzymes.[1]

Table 2: Percent Inhibition of Human COX-1 and COX-2 by this compound

| Compound | Concentration (µM) | Human COX-1 Inhibition (%) | Human COX-2 Inhibition (%) |

| This compound | 500 | 85 | 15 |

Data from experiments using human COX-1 and COX-2 expressed in cos-1 cells.[1]

Table 3: Time-Dependent Inactivation of Human Recombinant COX-1

| Compound | Concentration (µM) | Half-life for Inactivation (minutes) |

| This compound | 500 | 12 |

This demonstrates the time-dependent nature of COX-1 inhibition by this compound.[1]

Mechanism of Action

This compound acts as a potent and irreversible inhibitor of cyclooxygenase-1 (COX-1).[2] Its mechanism is analogous to that of aspirin, involving the acylation of a critical serine residue within the active site of the COX-1 enzyme.[3] This covalent modification blocks the cyclooxygenase activity, thereby preventing the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostanoids.[3]

The inhibition is time-dependent, indicating that the modification of the enzyme is not instantaneous.[3] Studies have shown that a mutant form of ovine PGHS-1, where the active site serine (Ser530) is replaced with alanine, is not inhibited by this compound, further confirming the essential role of this serine residue in the inhibitory mechanism.[3]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to evaluate the COX-1 inhibitory activity of this compound.

Expression of Human PGHS-1 and -2 in COS-1 Cells

A common method for obtaining human cyclooxygenase enzymes for in vitro assays involves transient expression in a mammalian cell line, such as COS-1 cells.

Protocol:

-

Vector Preparation: The cDNAs for human prostaglandin endoperoxide H synthase-1 (PGHS-1) and -2 (PGHS-2) are individually subcloned into a suitable mammalian expression vector.

-

Cell Culture: COS-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: When the COS-1 cells reach approximately 70-80% confluency, they are transfected with the expression vectors containing the PGHS-1 or PGHS-2 cDNA using a suitable transfection reagent (e.g., lipofectamine).

-

Cell Harvesting and Microsome Preparation:

-

48-72 hours post-transfection, the cells are harvested by scraping.

-

The cell pellet is washed with phosphate-buffered saline (PBS) and then resuspended in a hypotonic lysis buffer.

-

The cells are lysed by sonication or Dounce homogenization.

-

The lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the expressed PGHS enzymes. The final microsomal pellet is resuspended in a suitable buffer and stored at -80°C.

-

In Vitro COX-1 Inhibition Assay

This assay measures the ability of this compound to inhibit the cyclooxygenase activity of the expressed human PGHS-1.

Materials:

-

Microsomal preparation containing human PGHS-1

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Reaction termination solution (e.g., a solution of a reducing agent like stannous chloride to convert PGH2 to a more stable product like PGF2α)

-

ELISA kit for prostaglandin quantification (e.g., PGF2α ELISA kit)

Protocol:

-

Enzyme Preparation: The microsomal preparation containing PGHS-1 is thawed on ice.

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, add the assay buffer.

-

Add the heme cofactor to the required final concentration.

-

Add the desired concentration of this compound (or vehicle control).

-

Add the microsomal preparation containing a standardized amount of PGHS-1 enzyme.

-

Pre-incubate the mixture for a defined period at 37°C to allow for time-dependent inhibition.

-

-

Initiation of Reaction: The cyclooxygenase reaction is initiated by the addition of arachidonic acid.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 2 minutes) at 37°C.

-

Termination of Reaction: The reaction is stopped by adding the termination solution.

-

Quantification of Prostaglandin Production:

-

The amount of prostaglandin (e.g., PGF2α) produced is quantified using a specific ELISA kit according to the manufacturer's instructions.

-

The absorbance is read using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the prostaglandin production in the presence of this compound to the vehicle control.

-

IC50 values are determined by testing a range of this compound concentrations and fitting the data to a dose-response curve.

-

Conclusion

The in vitro data strongly support the characterization of this compound as a selective and irreversible inhibitor of COX-1. Its well-defined mechanism of action, involving the acylation of a key serine residue in the enzyme's active site, makes it a valuable pharmacological tool for elucidating the specific functions of COX-1 in various biological processes. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other potential COX-1 inhibitors.

References

Valeryl Salicylate: A Technical Guide to its Effects on Prostaglandin Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of valeryl salicylate on prostaglandin synthesis pathways. This compound, a derivative of salicylic acid, demonstrates a notable selectivity for cyclooxygenase-1 (COX-1) inhibition. This document details the mechanism of action, presents quantitative inhibitory data, outlines key experimental protocols for studying its effects, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and inflammation research.

Introduction to Prostaglandin Synthesis and the Role of Cyclooxygenase Enzymes

Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals.[1][2][3] They are key mediators of inflammation, pain, and fever, and also play crucial roles in physiological processes such as protecting the stomach lining and regulating blood clotting.[1] The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by the action of phospholipase A2.[1][3][4] Arachidonic acid is then converted into an unstable intermediate, prostaglandin H2 (PGH2), through the action of cyclooxygenase (COX) enzymes.[1][2][3][4]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that are involved in homeostatic functions.[1]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, such as cytokines and endotoxins. Its activity leads to the increased production of prostaglandins at sites of inflammation.[1]

From PGH2, a variety of cell-specific synthases produce the different types of prostaglandins (e.g., PGE2, PGD2, PGF2α), each with its own specific receptors and biological activities.[1][2][3][4]

This compound: Mechanism of Action

This compound, also known as valeroyl salicylate, is a salicylic acid derivative that functions as an inhibitor of cyclooxygenase enzymes.[5] Unlike its parent compound, salicylic acid, which is a weak inhibitor of both COX isoforms, this compound exhibits a marked selectivity for the inhibition of COX-1.[5] The mechanism of action is believed to involve the acylation of a critical serine residue within the active site of the COX enzyme, similar to the action of aspirin.[5] This covalent modification irreversibly inhibits the enzyme's ability to bind arachidonic acid, thereby blocking the production of prostaglandins. The larger valeryl group, compared to the acetyl group of aspirin, is thought to contribute to its selectivity for COX-1 over COX-2.[5]

Quantitative Data: Inhibition of COX-1 and COX-2 by this compound

The inhibitory potency of this compound against COX-1 and COX-2 has been determined in various in vitro studies. The following table summarizes the key quantitative data.

| Enzyme | Species | IC50 | Concentration for % Inhibition | Reference |

| COX-1 | Ovine | 0.8 mM | [5] | |

| COX-2 | Ovine | 15 mM | [5] | |

| COX-1 | Human | 85% inhibition at 500 µM | ||

| COX-2 | Human | 15% inhibition at 500 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Microplate reader

-

96-well plates

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the different concentrations of this compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Prostaglandin E2 (PGE2) Measurement by Competitive ELISA

This protocol describes the quantification of PGE2 in cell culture supernatants or other biological samples, which is an indirect measure of COX activity.

Objective: To determine the effect of this compound on PGE2 production in a cellular context.

Materials:

-

Cells capable of producing PGE2 (e.g., macrophages, endothelial cells)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

-

This compound

-

PGE2 competitive ELISA kit (containing PGE2 standard, PGE2-enzyme conjugate, primary antibody, wash buffer, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., LPS) to induce COX-2 expression and PGE2 synthesis.

-

Incubate for a further period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to a microplate pre-coated with a capture antibody. b. Adding a fixed amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase). c. Adding a primary antibody specific for PGE2. d. Incubating to allow competition between the sample/standard PGE2 and the enzyme-conjugated PGE2 for binding to the primary antibody. e. Washing the plate to remove unbound reagents. f. Adding a substrate that is converted by the bound enzyme into a colored product. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

In Vivo Anti-Inflammatory Models

This model is used to assess the in vivo efficacy of topical anti-inflammatory agents that inhibit the metabolism of arachidonic acid.[6][7]

Objective: To evaluate the ability of topically applied this compound to reduce inflammation.

Animals: Male Swiss mice (or other suitable strain).

Materials:

-

Arachidonic acid

-

This compound

-

Acetone (vehicle)

-

Micrometer or punch biopsy and balance

Procedure:

-

Dissolve arachidonic acid and this compound in acetone.

-

Apply a solution of this compound or vehicle to the inner and outer surfaces of the right ear of each mouse.

-

After a short pre-treatment period (e.g., 30 minutes), apply a solution of arachidonic acid to the same ear to induce inflammation.

-

At a specified time point after arachidonic acid application (e.g., 1 hour), measure the thickness of the ear using a micrometer. Alternatively, sacrifice the animals and take a standard-sized punch biopsy from both the treated (right) and untreated (left) ears and weigh them.

-

The degree of edema is calculated as the difference in thickness or weight between the right and left ears.

-

Calculate the percentage of inhibition of edema by this compound compared to the vehicle-treated group.

This is a widely used model of acute inflammation to evaluate the systemic anti-inflammatory effects of compounds.[8][9][10]

Objective: To assess the systemic anti-inflammatory activity of this compound.

Animals: Male Wistar rats or Swiss mice.

Materials:

-

Carrageenan (lambda, type IV)

-

Saline

-

This compound

-

Pletysmometer or calipers

Procedure:

-

Administer this compound or vehicle to the animals via a systemic route (e.g., intraperitoneal, oral).

-

After a pre-treatment period (e.g., 1 hour), inject a solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the volume of the paw using a plethysmometer or its thickness with calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume or thickness is calculated as the difference between the measurement at each time point and the initial measurement before carrageenan injection.

-

Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated group.

Visualizations: Signaling Pathways and Workflows

Prostaglandin Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of prostaglandins from arachidonic acid and highlights the points of inhibition by COX inhibitors like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of prostaglandin endoperoxide synthase-1 (cyclooxygenase-1) by valerylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a COX-1 inhibitor, on models of acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

Valeryl Salicylate in Acute Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeryl salicylate, a derivative of salicylic acid, has demonstrated notable anti-inflammatory properties in various preclinical models of acute inflammation. As an inhibitor of cyclooxygenase-1 (COX-1), its mechanism of action involves the modulation of key inflammatory pathways. This technical guide provides an in-depth analysis of the role of this compound in acute inflammation, presenting quantitative data from pivotal studies, detailed experimental protocols, and a visual representation of the implicated signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Acute inflammation is a fundamental protective response of vascularized tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. This complex biological process involves a cascade of events, including increased blood flow, enhanced vascular permeability, and the migration of leukocytes to the site of injury. While essential for host defense and tissue repair, uncontrolled or excessive acute inflammation can lead to chronic inflammatory diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.

This compound is a salicylic acid derivative that has been identified as a potent inhibitor of COX-1.[1] Its efficacy has been evaluated in several well-established animal models of acute inflammation, demonstrating significant anti-inflammatory activity. This guide synthesizes the current knowledge on this compound, focusing on its performance in these models and the underlying molecular mechanisms.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in various acute inflammation models. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: Effect of this compound on Arachidonic Acid-Induced Ear Edema in Mice

| Dose (µ g/ear ) | Time Point | Inhibition of Edema | Reference |

| 1.5 - 45 | 1 hour | Significant inhibition | [1] |

Table 2: Effect of this compound on Croton Oil-Induced Ear Edema in Mice

| Dose (µ g/ear ) | Time Point | Inhibition of Edema | Reference |

| 45 | 6 hours | Significant reduction | [1] |

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Pre-treatment | Time Point | Effect on Edema | Reference |

| This compound | 2 hours | Significant reduction | [1] |

| This compound | 24 hours | No inhibition | [1] |

| This compound | 48 hours | Significant increase | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols used to evaluate the anti-inflammatory properties of this compound.

Arachidonic Acid-Induced Ear Edema in Mice

This model is used to assess the efficacy of anti-inflammatory agents against inflammation primarily mediated by lipoxygenase and cyclooxygenase products.

-

Animals: Male Swiss mice are typically used.[2]

-

Induction of Inflammation: A solution of arachidonic acid (e.g., 2 mg in 20 µL of a suitable solvent) is topically applied to the inner surface of the left ear.[1] The right ear serves as a control.

-

Treatment: this compound, dissolved in an appropriate vehicle, is topically applied to the left ear shortly before the arachidonic acid challenge.[1]

-

Measurement of Edema: The thickness of both ears is measured at specified time points (e.g., 1 hour) after the induction of inflammation using a precision micrometer.[1] The difference in thickness between the left and right ears indicates the extent of the edema.

-

Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

Croton Oil-Induced Ear Edema in Mice

This model induces a more complex inflammatory response involving multiple mediators, including prostaglandins and leukotrienes.

-

Animals: Male Swiss mice are commonly used.[2]

-

Induction of Inflammation: A solution of croton oil (e.g., 1 mg in 20 µL of a solvent like acetone) is applied to the inner surface of the left ear.[1][3] The right ear serves as a control.

-

Treatment: this compound is topically administered to the left ear prior to the application of croton oil.[1]

-

Measurement of Edema: Ear thickness is measured at various time points (e.g., 6 hours) post-inflammation induction.[1] The difference in thickness between the treated and control ears is calculated.

-

Data Analysis: The anti-inflammatory effect is expressed as the percentage reduction in edema compared to the control group.

Carrageenan-Induced Paw Edema in Mice

This is a widely used and reproducible model of acute inflammation that involves a biphasic response. The early phase is mediated by histamine and serotonin, while the late phase is characterized by the release of prostaglandins and other inflammatory mediators.

-

Induction of Inflammation: A solution of carrageenan (e.g., 1% in 25 µL of saline) is injected into the plantar aponeurosis of the right hind paw.[1] The contralateral paw may be injected with saline as a control.

-

Treatment: this compound is administered, typically via intraperitoneal injection, prior to the carrageenan injection.[1]

-

Measurement of Edema: The volume of the paw is measured at multiple time points (e.g., 0.5, 1, 2, 4, 24, 48, and 72 hours) after carrageenan injection using a plethysmometer.[1]

-

Data Analysis: The increase in paw volume is calculated for each time point and compared between the treated and control groups to determine the percentage of edema inhibition.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of salicylates are mediated through the modulation of key signaling pathways. While direct evidence for this compound is still emerging, the established mechanisms for salicylates provide a strong framework for understanding its action.

Implicated Signaling Pathways

Salicylates are known to influence several critical inflammatory signaling cascades:

-

Cyclooxygenase (COX) Pathway: this compound is a known inhibitor of COX-1, an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation.[1]

-

Nuclear Factor-kappa B (NF-κB) Pathway: Salicylates have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in the inflammatory response. Salicylates can modulate the activation of these kinases, thereby influencing downstream inflammatory events.[7][8]

Figure 1: Implicated signaling pathways in the anti-inflammatory action of salicylates.

Experimental Workflow for In Vivo Models

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of this compound in the acute inflammation models described.

Figure 2: General experimental workflow for in vivo acute inflammation models.

Discussion and Future Directions

The available data strongly suggest that this compound is a pharmacologically active compound with significant anti-inflammatory properties in models of acute inflammation.[1] Its inhibitory effect on COX-1 provides a clear mechanism for its action, particularly in the early phases of inflammation. The biphasic effect observed in the carrageenan-induced paw edema model, where it inhibits the early phase but appears to exacerbate the late phase, is an intriguing finding that warrants further investigation.[1] This could suggest a complex interplay between COX-1 inhibition and other inflammatory pathways over time.

Future research should focus on several key areas:

-

Dose-Response Studies: More detailed dose-response studies are needed to establish the ED50 of this compound in various inflammation models.

-

Mechanism of Action: Further elucidation of the specific molecular targets of this compound beyond COX-1 is necessary. Investigating its direct effects on the NF-κB and MAPK signaling pathways will provide a more complete picture of its anti-inflammatory profile.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are required to assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Chronic Inflammation Models: Evaluating the efficacy of this compound in models of chronic inflammation will be crucial to determine its potential for treating long-term inflammatory conditions.

Conclusion

This compound has demonstrated promising anti-inflammatory activity in preclinical models of acute inflammation, primarily through the inhibition of COX-1. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. A deeper understanding of its mechanism of action and a thorough evaluation of its safety and efficacy are critical next steps in translating these preclinical findings into clinical applications.

References

- 1. Effects of this compound, a COX-1 inhibitor, on models of acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Salicylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylates, a class of compounds including the widely-used aspirin, have long been recognized for their anti-inflammatory properties. Emerging evidence now points towards a significant and multifaceted neuroprotective role for these molecules, suggesting their therapeutic potential in a range of neurodegenerative and acute neurological conditions. This technical guide provides an in-depth exploration of the mechanisms underlying the neuroprotective effects of salicylates, with a focus on key signaling pathways, experimental evidence, and detailed methodologies for preclinical research. Quantitative data from pivotal studies are summarized to facilitate comparison and guide future investigations.

Core Mechanisms of Salicylate-Mediated Neuroprotection

The neuroprotective effects of salicylates are not attributed to a single mechanism but rather to a synergistic interplay of anti-inflammatory, antioxidant, and anti-excitotoxic actions. Several key signaling pathways are modulated by salicylates, leading to the attenuation of neuronal damage and the promotion of cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In the context of neurological injury, overactivation of NF-κB in both neurons and glial cells can lead to the production of pro-inflammatory cytokines and enzymes that exacerbate neuronal death. Salicylates, including aspirin and sodium salicylate, have been shown to be potent inhibitors of NF-κB activation.[1][2][3][4][5] They achieve this primarily by inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκB.[4] By preventing IκB degradation, salicylates effectively trap NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][6] This mechanism is central to the anti-inflammatory and neuroprotective effects of salicylates.[1][2][3][6]

Figure 1: Salicylate Inhibition of the NF-κB Signaling Pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to a variety of stimuli, including stress and inflammation.[7][8][9][10] In neuroinflammatory conditions, the activation of p38 and JNK pathways in microglia is often associated with the production of pro-inflammatory cytokines.[7][10][11] Some studies suggest that salicylates can modulate MAPK signaling. For instance, sodium salicylate has been shown to inhibit the activation of ERK and SAPK/JNK in LPS-stimulated macrophages, while independently activating p38 MAPK.[9] The precise role of MAPK modulation in salicylate-mediated neuroprotection is still under investigation but represents a promising area for further research.

Figure 2: Modulation of MAPK Signaling Pathways by Salicylates.

Activation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[12][13][14][15][16][17] Activation of this pathway is generally considered neuroprotective.[12][14][15][16] Some natural salicylates and their derivatives have been shown to exert their neuroprotective effects by activating the PI3K/Akt pathway.[12][13] For example, salidroside, a phenylpropanoid glycoside, protects against Aβ-induced neurotoxicity by upregulating PI3K/Akt signaling.[12] Similarly, salicin has been shown to attenuate oxidative stress and exert neuroprotective effects in a model of transient forebrain ischemia by activating the PI3K/Akt/GSK3β pathway.[13]

Figure 3: Salicylate Activation of the PI3K/Akt Signaling Pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from various studies investigating the neuroprotective effects of salicylates.

Table 1: Preclinical Studies on Salicylate Neuroprotection

| Salicylate | Model | Dosage | Treatment Duration | Key Outcome Measures | Results | Reference(s) |

| Aspirin | Glutamate-induced neurotoxicity (rat primary neuronal cultures) | 1-10 mM | Co-treatment | Neuronal survival | Concentration-dependent neuroprotection. | [1][3][16][18] |

| Sodium Salicylate | Glutamate-induced neurotoxicity (rat primary neuronal cultures) | 1-10 mM | Co-treatment | Neuronal survival | Concentration-dependent neuroprotection. | [1][3][16][18] |

| Triflusal | Postnatal excitotoxic damage (rats) | 30 mg/kg | 8 hours post-lesion | Reduction in neurodegenerative area | 49% reduction in lesion volume. | [6] |

| Triflusal | Ischemia-like neurodegeneration (mouse hippocampal slices) | 100 µM | During oxygen-glucose deprivation (OGD) | Neurodegeneration (Propidium Iodide uptake) | Significant protection against OGD-induced neurodegeneration. | [19][20] |

| Salsalate | Traumatic Brain Injury (CCI model in mice) | Not specified | Post-injury | Functional recovery | Significant recovery of function. | [2][4][21] |

| Aspirin | MPTP mouse model of Parkinson's disease | ED50 = 60 mg/kg, i.p. | Systemic administration | Prevention of dopamine depletion | Total prevention of neurotoxic effects. | [22] |

| Sodium Salicylate | MPTP mouse model of Parkinson's disease | ED50 = 40 mg/kg, i.p. | Systemic administration | Prevention of dopamine depletion | Total prevention of neurotoxic effects. | [22] |

| Sodium Salicylate | MPTP mouse model of Parkinson's disease | 50 mg/kg and 100 mg/kg i.p. | Single dose before MPTP | Striatal dopamine levels | Significant attenuation of dopamine decrease. | [23] |

| Salicylic Acid | L-DOPA-induced 6-OHDA generation (mouse model of Parkinsonism) | Not specified | Not specified | Striatal 6-OHDA generation and dopamine loss | Significant attenuation of 6-OHDA generation and protection against dopamine loss. | [24] |

| Triflusal | Cerebral ischemia (rat model) | 30 mg/kg | Oral administration | Infarct volume | Significant reduction in infarct volume. | [25] |

| Aspirin | Cerebral ischemia (rat model) | 30 mg/kg | Oral administration | Infarct volume | Significant reduction in infarct volume. | [25] |

Table 2: Clinical Studies on Aspirin and Cognitive Decline

| Study | Population | Dosage | Treatment Duration | Key Outcome Measures | Results | Reference(s) |

| ASPREE Trial | 19,114 healthy individuals ≥70 years | 100 mg/day | Median 4.7 years | Incident dementia, MCI, cognitive decline | No significant reduction in risk of dementia, MCI, or cognitive decline. | [2][12][26][27] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the neuroprotective effects of salicylates.

Glutamate-Induced Neurotoxicity in Primary Neuronal Cultures

This in vitro model is used to assess the ability of compounds to protect neurons from excitotoxic cell death.

Figure 4: Experimental Workflow for Glutamate-Induced Neurotoxicity Assay.

Protocol:

-

Cell Culture: Isolate primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat cortices. Plate 5 x 10^4 cells per mL on poly-D-lysine coated 6-well plates and culture for 8 days at 37°C and 5% CO2, replacing half of the growth medium every other day.[28]

-

Treatment: Pre-treat the neuronal cultures with various concentrations of the salicylate compound or vehicle for a specified duration (e.g., 1 hour).

-

Glutamate Exposure: Following pre-treatment, expose the neurons to a neurotoxic concentration of glutamate (e.g., 250 µM) for a defined period (e.g., 15-60 minutes).[14][28][29]

-

Wash and Incubation: After glutamate exposure, wash the cells with fresh medium to remove the glutamate and continue to incubate for 24 hours.

-

Assessment of Neurotoxicity:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

-

MTT Assay: Assess cell viability using the MTT reduction assay.

-

Immunocytochemistry: Fix the cells and perform immunocytochemistry for neuron-specific markers like MAP2 to visualize and quantify neuronal survival.[14]

-

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slice Cultures

This ex vivo model mimics the conditions of cerebral ischemia and is used to evaluate the neuroprotective effects of compounds against ischemic neuronal injury.

Figure 5: Experimental Workflow for Oxygen-Glucose Deprivation (OGD).

Protocol:

-

Slice Culture Preparation: Prepare 400 µm thick organotypic hippocampal slice cultures from P7 neonatal rats and culture them on permeable membrane inserts for 14 days in vitro.[8][18]

-

Oxygen-Glucose Deprivation (OGD):

-

Wash the slice cultures twice in a glucose-free Ringer's solution.[30]

-

Transfer the inserts to new plates containing the glucose-free solution and place them in a hypoxic chamber.[30]

-

Flush the chamber with a gas mixture of 95% N2 and 5% CO2 for 10 minutes and incubate at 37°C for a specified duration (e.g., 40-45 minutes).[8][30]

-

-

Salicylate Treatment: The salicylate compound can be added to the glucose-free medium during the OGD period.

-

Reperfusion: After OGD, return the slice cultures to their original culture medium and incubate under normoxic conditions (95% air, 5% CO2) for 24 hours.

-

Assessment of Neuronal Damage:

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury (TBI)

The CCI model is a widely used and reproducible in vivo model of focal TBI in rodents.

Protocol:

-

Anesthesia and Surgery: Anesthetize the mouse (e.g., with isoflurane) and place it in a stereotaxic frame.[1][6] Perform a craniotomy over the desired cortical region, keeping the dura mater intact.[1]

-

Induction of Injury: Use a pneumatically or electromagnetically driven impactor with a specific tip diameter, velocity, depth, and dwell time to induce a controlled cortical impact.[1][6][31]

-

Salicylate Administration: Administer the salicylate compound at a specific dose and time point relative to the injury (e.g., post-injury).

-

Post-operative Care: Suture the scalp and provide appropriate post-operative care, including analgesia and monitoring.

-

Behavioral and Histological Analysis:

-

Functional Recovery: Assess motor and cognitive function using a battery of behavioral tests at various time points post-injury.

-

Histology: At the end of the experiment, perfuse the animals and collect the brains for histological analysis, including lesion volume measurement and immunohistochemistry for inflammatory markers.

-

Immunohistochemistry for iNOS and COX-2

This technique is used to visualize the expression and localization of inflammatory enzymes in brain tissue.

Protocol:

-

Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain in paraformaldehyde and then cryoprotect in sucrose solution. Section the brain using a cryostat.[3]

-

Antigen Retrieval: For formalin-fixed paraffin-embedded tissues, deparaffinize and rehydrate the sections. Perform antigen retrieval by heating the sections in a citrate buffer.

-

Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% BSA).[3]

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against iNOS (e.g., 1:5000 dilution) or COX-2 (e.g., 1:1000 dilution) overnight at 4°C.[3]

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. Visualize the signal using a chromogen such as diaminobenzidine (DAB).[3]

-

Microscopy and Analysis: Mount the sections and examine them under a light microscope. Quantify the immunoreactivity using image analysis software.

ELISA for TNF-α

This assay is used to quantify the levels of the pro-inflammatory cytokine TNF-α in biological samples such as cell culture supernatant or brain homogenates.

Protocol:

-

Sample Preparation: Collect cell culture supernatants or prepare brain tissue homogenates.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for TNF-α.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a biotin-conjugated detection antibody.

-

Incubate and wash, then add streptavidin-HRP.

-

Incubate and wash, then add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.[10][11][23][32][33]

-

-

Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

Salicylates represent a promising class of compounds for neuroprotection. Their ability to modulate key signaling pathways, particularly the NF-κB pathway, provides a strong rationale for their investigation in a variety of neurological disorders. The preclinical data are encouraging, demonstrating efficacy in models of excitotoxicity, ischemia, traumatic brain injury, and Parkinson's disease. However, the translation of these findings to the clinical setting, as highlighted by the ASPREE trial, remains a challenge and underscores the need for further research.

Future investigations should focus on:

-

Elucidating the full spectrum of molecular targets of salicylates in the central nervous system.

-

Developing novel salicylate derivatives with improved blood-brain barrier permeability and enhanced neuroprotective efficacy.

-

Conducting well-designed clinical trials to evaluate the therapeutic potential of salicylates in specific neurological patient populations.

By continuing to explore the neuroprotective properties of salicylates, the scientific community may unlock new therapeutic avenues for debilitating neurological conditions.

References

- 1. Controlled cortical impact (CCI) TBI model of the mouse [bio-protocol.org]

- 2. Clinical study shows no benefit of low-dose aspirin for risk reduction of dementia, mild cognitive impairment or cognitive decline | Alzheimer Europe [alzheimer-europe.org]

- 3. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsalate treatment following traumatic brain injury reduces inflammation and promotes a neuroprotective and neurogenic transcriptional response with concomitant functional recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]

- 6. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]

- 7. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Triflusal: an antiplatelet drug with a neuroprotective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mpbio.com [mpbio.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 13. article.imrpress.com [article.imrpress.com]

- 14. mdpi.com [mdpi.com]

- 15. Effects of salicylic acid in glutamate- and kainic acid-induced neurotoxicity in cerebellar granular cell culture of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iris.uniupo.it [iris.uniupo.it]

- 17. researchgate.net [researchgate.net]

- 18. Oxygen Glucose Deprivation in Rat Hippocampal Slice Cultures Results in Alterations in Carnitine Homeostasis and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective effects of the anti-inflammatory compound triflusal on ischemia-like neurodegeneration in mouse hippocampal slice cultures occur independent of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Salsalate treatment following traumatic brain injury reduces inflammation and promotes a neuroprotective and neurogenic transcriptional response with concomitant functional recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. COX1 and COX2 Expression in Non-neuronal Cellular Compartments of the Rhesus Macaque Brain during Lentiviral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. novamedline.com [novamedline.com]

- 24. Transient Oxygen-Glucose Deprivation Causes Region- and Cell Type-Dependent Functional Deficits in the Mouse Hippocampus In Vitro | eNeuro [eneuro.org]

- 25. Effects of triflusal and aspirin in a rat model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Randomized placebo-controlled trial of the effects of aspirin on dementia and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Aspirin and cognitive decline - ASPREE USA [aspree.org]

- 28. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 29. spandidos-publications.com [spandidos-publications.com]

- 30. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke [mdpi.com]